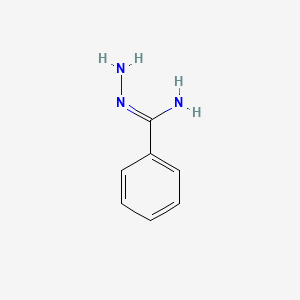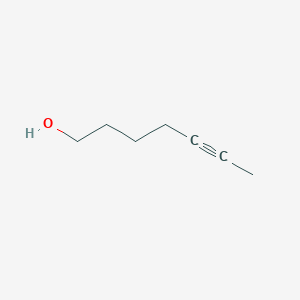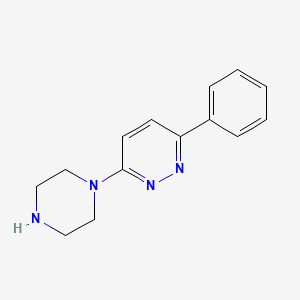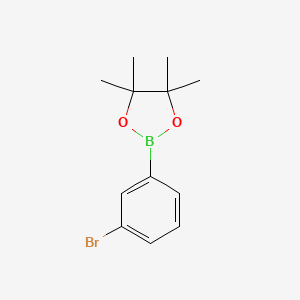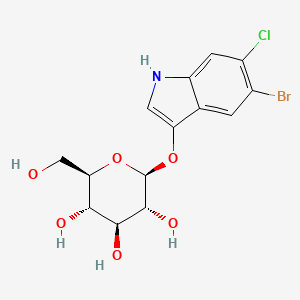
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside
Overview
Description
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate used in histochemical studies to detect specific enzyme activities, such as beta-glucuronidase and beta-glucosidase, within mammalian tissues. The compound reacts in the presence of these enzymes to produce a colored product that precipitates at the site of enzymatic activity, allowing for the visualization of the distribution of these enzymes within the tissue samples.
Synthesis Analysis
The synthesis of related bromo-indolyl-beta-D-glucopyranoside derivatives has been explored in various studies. For instance, the preparation of 3-(5-Bromoindolyl)-beta-D-glucopyranoside was achieved for the purpose of histochemical studies . Additionally, the bromination of methyl beta-D-glucopyranoside with tribromoimidazole and triphenylphosphine has been reported, leading to the formation of dibromo derivatives of glucopyranoside . These synthetic approaches provide insights into the methods that could potentially be applied to the synthesis of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside.
Molecular Structure Analysis
The molecular structure of bromo-indolyl-beta-D-glucopyranoside derivatives is characterized by the presence of a bromo-indolyl moiety linked to a glucopyranoside unit. The specific substitution pattern on the indolyl ring, such as the presence of bromo and chloro substituents, influences the reactivity and the colorimetric properties of the compound upon enzymatic cleavage .
Chemical Reactions Analysis
The chemical reactions involving bromo-indolyl-beta-D-glucopyranoside derivatives typically involve the enzymatic cleavage of the glucopyranoside moiety, leading to the formation of a chromogenic indigo dye. For example, the reaction product of 3-(5-Bromoindolyl)-beta-D-glucopyranoside following incubation with tissue sections is 5,5'-dibromoindigo, which is highly chromogenic . The specificity of the reaction and its susceptibility to inhibitors such as saccharo-1-4-lactone can be used to distinguish between different glycosidase activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-indolyl-beta-D-glucopyranoside derivatives are influenced by the substituents on the indolyl ring and the glucopyranoside unit. These compounds are typically designed to be soluble in aqueous solutions to facilitate histochemical studies. The optimal pH for the enzymatic reaction of these substrates is often in the acidic range, as reported to be between pH 4.0 to 5.4 for the detection of beta-glucuronidase . The solubility, stability, and colorimetric properties of these compounds are crucial for their application in histochemical analysis.
Scientific Research Applications
-
Scientific Field: Enzymology
- Application Summary : “5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside” is a chromogenic substrate for β-D-galactosidase . When β-D-galactosidase acts on this substrate, it yields a magenta precipitate .
- Methods of Application : This substrate is used in chromogenic culture media . The β-D-galactosidase enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
- Results or Outcomes : The resulting magenta precipitate or intensely blue product can be used to detect the activity of β-D-galactosidase .
-
Scientific Field: Microbiology
- Application Summary : This substrate is used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies .
- Methods of Application : In a colometric assay to detect recombinants (white) from the non-recombinants (SALMON) .
- Results or Outcomes : The presence or absence of the enzyme β-galactosidase in bacterial colonies can be detected .
-
Scientific Field: Immunology
- Application Summary : The precipitate formed by the action of β-D-galactosidase on this substrate is insoluble in alcohol and xylenes .
- Methods of Application : This property makes it suitable for immunoblotting and immunocytochemical assays .
- Results or Outcomes : The insoluble precipitate can be used to detect the presence of specific antigens or antibodies in a sample .
-
Scientific Field: Biochemistry
- Application Summary : This compound is used as a substrate for β-glucosidase . It is used in assays to measure the activity of this enzyme .
- Methods of Application : The substrate is added to a solution containing the enzyme, and the reaction is monitored by measuring the change in absorbance at a specific wavelength .
- Results or Outcomes : The rate of the reaction provides a measure of the activity of the enzyme .
-
Scientific Field: Molecular Biology
- Application Summary : “5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside” is used in molecular biology as a reporter molecule .
- Methods of Application : It is used in gene expression studies, where it can be incorporated into a gene of interest. When the gene is expressed, the substrate is cleaved by β-glucosidase, producing a colored product .
- Results or Outcomes : The presence of the colored product indicates that the gene of interest has been expressed .
-
Scientific Field: Cell Biology
- Application Summary : This substrate is used in cell biology to study the localization and activity of β-glucosidase .
- Methods of Application : Cells are incubated with the substrate, and the location of the colored product is observed under a microscope .
- Results or Outcomes : This allows researchers to determine where in the cell β-glucosidase is active .
-
Scientific Field: Pharmaceutical Testing
- Application Summary : This compound is used in pharmaceutical testing as a high-quality reference standard .
- Methods of Application : It is used in various assays to ensure the accuracy of results .
- Results or Outcomes : The use of this compound as a reference standard can help to improve the reliability and reproducibility of pharmaceutical testing .
-
Scientific Field: Histochemistry
- Application Summary : “5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside” is used to detect the activity of β-galactosidase in histochemistry .
- Methods of Application : The substrate is added to a histological section, and the location of the colored product is observed under a microscope .
- Results or Outcomes : This allows researchers to determine where in the tissue β-galactosidase is active .
-
Scientific Field: Bacteriology
- Application Summary : This substrate is used in bacteriology to detect the activity of β-galactosidase .
- Methods of Application : The substrate is added to a bacterial culture, and the formation of the colored product is observed .
- Results or Outcomes : The presence of the colored product indicates that the bacteria in the culture are producing β-galactosidase .
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230382 | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside | |
CAS RN |
93863-89-9 | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93863-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



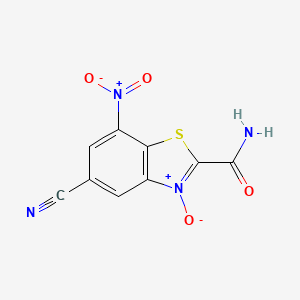
![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)
